tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O2·HCl. It is a derivative of diazaspiro compounds, which are known for their unique spirocyclic structure. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride typically involves the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate with hydrochloric acid. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted diazaspiro compounds.
Scientific Research Applications
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride is used in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, resulting in therapeutic effects or other biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
- bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)
Uniqueness
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11;/h12H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDHWFXCUWZKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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